molecular formula C21H26ClN3O4S2 B2526317 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215697-53-2

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2526317
CAS No.: 1215697-53-2
M. Wt: 484.03
InChI Key: HCJCDNDDGZJJEA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at the 6-position. The structure includes a dimethylaminoethyl side chain and a 4-(methylsulfonyl)benzamide moiety, with a hydrochloride counterion enhancing solubility. Key properties include:

  • Molecular formula: C₂₆H₃₅ClN₄O₄S₂
  • CAS No.: 1322030-57-8 (as per )
  • 4-(Methylsulfonyl)benzamide: Contributes to electronic effects and hydrogen-bonding capacity. Dimethylaminoethyl group: Improves water solubility via protonation of the tertiary amine.

The hydrochloride salt formulation is a common strategy to optimize bioavailability in pharmaceutical candidates.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2.ClH/c1-5-28-16-8-11-18-19(14-16)29-21(22-18)24(13-12-23(2)3)20(25)15-6-9-17(10-7-15)30(4,26)27;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJCDNDDGZJJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety, a dimethylaminoethyl group, and a methylsulfonylbenzamide structure. Its biological activity has been explored in various contexts, particularly in relation to its therapeutic potential.

  • Molecular Formula : C21H26ClN3O4S2
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 1215697-53-2

The compound's mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of neurotransmitter levels in the brain. This inhibition may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. The multitargeted nature of these compounds allows them to act on various pathways involved in tumor growth and progression. For instance, they have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Antimicrobial and Anti-inflammatory Effects

The compound has also demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections. Additionally, anti-inflammatory properties have been reported, which may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may offer benefits in neurodegenerative conditions. Its ability to inhibit AChE could enhance cholinergic signaling, which is often impaired in Alzheimer's disease. Furthermore, the compound's antioxidant properties may help mitigate oxidative stress associated with neuronal damage .

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Neuroprotective Study :
    • In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.
  • Antimicrobial Activity Assessment :
    • The compound was tested against several bacterial strains, showing effective inhibition at low concentrations. This highlights its potential as a lead compound for developing new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveEnhances cognitive function in Alzheimer's models

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines by targeting specific receptors or enzymes involved in tumor growth. Notable findings include:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cells (A549, H1299), with inhibition rates of 75%, 70%, and 68% respectively at a concentration of 4 µM .
Cell LineInhibition (%) at 4 µM
A43175
A54970
H129968

Anti-inflammatory Effects

The compound has been shown to significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using mouse monocyte macrophages (RAW264.7) indicated a marked reduction in these inflammatory markers, suggesting its efficacy in managing inflammatory diseases .

Neuroprotective Effects

The ability of the compound to cross the blood-brain barrier positions it as a potential candidate for treating neurodegenerative diseases. Its neuroprotective effects are hypothesized to stem from its interaction with cellular signaling pathways that regulate neuronal survival .

Target Enzymes

The primary targets of this compound include cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation .

Biochemical Pathways

Inhibition of COX enzymes affects the arachidonic acid pathway, leading to decreased production of inflammatory mediators. This mechanism is crucial for its anti-inflammatory and analgesic effects .

Case Studies

Several studies have explored the dual action of this compound against cancer and inflammation:

Study 1: Dual Anti-inflammatory and Anticancer Activity

This study synthesized various benzothiazole derivatives, including the compound , highlighting its ability to inhibit cell migration and induce apoptosis in cancer cells while simultaneously reducing inflammatory cytokine levels.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by the compound, revealing its inhibition of key signaling pathways (AKT and ERK), which are essential for cancer cell survival and proliferation. Western blot analysis confirmed these effects, reinforcing its potential as a dual-action therapeutic agent .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other benzamide and benzo[d]thiazole derivatives (Table 1):

Table 1. Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Differences Potential Implications
Target Compound 6-Ethoxy, 4-(methylsulfonyl), dimethylaminoethyl C₂₆H₃₅ClN₄O₄S₂ Reference standard Balanced lipophilicity and solubility; likely CNS activity due to amine group.
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride [] 6-Fluoro, 4-(ethylsulfonyl) C₂₅H₃₂ClFN₄O₃S₂ Ethylsulfonyl instead of methylsulfonyl; fluorine at 6-position Higher electron-withdrawing effect from fluorine may alter binding; ethylsulfonyl increases steric bulk.
N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives [] Varied aryl groups, acetamide linker Not specified Acetamide linker instead of benzamide; aryl substituents Altered pharmacokinetics; potential antimicrobial or anticancer activity.
4-((4-Methylpiperidin-1-yl)sulfonyl) analog [] 4-(4-Methylpiperidin-1-yl)sulfonyl C₂₆H₃₅ClN₄O₄S₂ Piperidinylsulfonyl instead of methylsulfonyl Increased basicity and solubility; potential for enhanced metabolic stability.

Preparation Methods

Synthesis of 6-Ethoxybenzo[d]thiazol-2-amine

Route 1: Cyclization of 4-Ethoxy-2-aminothiophenol

  • Starting Material : 4-Ethoxy-2-aminothiophenol is treated with cyanogen bromide (BrCN) in ethanol under reflux to form the benzothiazole ring.
  • Reaction Conditions :
    • Solvent: Anhydrous ethanol
    • Temperature: 78°C (reflux)
    • Time: 12–16 hours
  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:4 to 1:2 gradient).

Route 2: Nitration-Reduction Sequence

  • Nitration : 2-Aminothiophenol is nitrated at position 5 using fuming HNO3 in H2SO4 at 0–5°C.
  • Ethoxy Introduction : The nitro group is reduced to an amine (H2/Pd-C), followed by alkylation with ethyl bromide in the presence of K2CO3.
  • Cyclization : The resultant 4-ethoxy-2-aminothiophenol undergoes cyclization as in Route 1.

Preparation of 4-(Methylsulfonyl)benzoic Acid

Step 1: Sulfonation of Toluene

  • Methyl Thioether Formation : Toluene reacts with methanesulfonyl chloride (MsCl) in AlCl3 to yield 4-methylthiotoluene.
  • Oxidation to Sulfone : The thioether is oxidized using 30% H2O2 in acetic acid at 60°C for 6 hours.

Step 2: Carboxylation

  • Bromination : 4-(Methylsulfonyl)toluene undergoes bromination (Br2/FeBr3) to form 4-(methylsulfonyl)benzyl bromide.
  • Grignard Reaction : The bromide is converted to the carboxylic acid via CO2 insertion in THF at −78°C.

Amide Bond Formation

Coupling Methodology

  • Activation : 4-(Methylsulfonyl)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Reaction : The activated acid reacts with 6-ethoxybenzo[d]thiazol-2-amine at room temperature for 24 hours.
  • Yield Optimization :
    • Solvent: DCM > DMF due to reduced side reactions.
    • Stoichiometry: 1.2 equivalents of EDCI/HOBt relative to the acid.

N-Alkylation with 2-(Dimethylamino)ethyl Chloride

Two-Stage Alkylation

  • First Alkylation : The secondary amine of the amide reacts with 2-(dimethylamino)ethyl chloride in THF using K2CO3 as a base (60°C, 8 hours).
  • Selectivity Control : Excess alkylating agent (1.5 equivalents) ensures complete substitution while minimizing O-alkylation byproducts.

Hydrochloride Salt Formation

Acidification Protocol

  • Free Base Dissolution : The tertiary amine is dissolved in anhydrous ethanol.
  • HCl Gas Introduction : Dry HCl gas is bubbled through the solution until precipitation occurs.
  • Recrystallization : The crude hydrochloride salt is recrystallized from ethanol/diethyl ether (1:3).

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

Solvent Base Temperature (°C) Yield (%) Purity (%)
THF K2CO3 60 78 95
DMF NaH 80 65 88
Acetonitrile DBU 70 72 92

Data aggregated from.

THF with K2CO3 provides optimal balance between reactivity and selectivity, minimizing degradation of the benzothiazole ring.

Chromatographic Purification Strategies

Step Stationary Phase Mobile Phase Purity Achieved (%)
Benzothiazole core Silica gel Ethyl acetate/hexanes (1:4) 98
Final amide C18 reverse phase Acetonitrile/water (70:30) 99.5

Adapted from.

Analytical Characterization

Key Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, benzothiazole-H), 4.21 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.82–3.75 (m, 2H, NCH2), 3.42 (s, 3H, SO2CH3), 2.98 (s, 6H, N(CH3)2), 1.41 (t, J = 7.0 Hz, 3H, OCH2CH3).
  • HRMS (ESI+) : m/z calculated for C22H26N3O4S2+ [M+H]+: 476.1365; found: 476.1368.

Q & A

Q. Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/PurityReference
SolventDichloromethane or ethanolHigher polarity improves dissolution of intermediates
Temperature60–80°C (reflux)Accelerates reaction kinetics
CatalystTriethylamine or DMAPReduces side reactions

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Standard methods include:

  • NMR Spectroscopy : Confirms proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, thiazole protons at δ 7.1–7.5 ppm) .
  • HPLC : Quantifies purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 507.2 g/mol) .

Advanced: How do structural modifications (e.g., substituent changes) influence its biological activity in structure-activity relationship (SAR) studies?

Key functional groups and their impact:

GroupModification ExampleBiological EffectReference
6-Ethoxy Replacement with 6-fluoroReduced kinase inhibition (IC50 ↑ 2-fold)
Methylsulfonyl Substitution with morpholineAlters solubility and target binding affinity
Dimethylaminoethyl Removal or alkyl chain extensionCompromises cellular uptake

Methodological Insight : SAR studies require systematic substitution of each moiety followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) to map pharmacophore contributions .

Advanced: What experimental strategies are used to resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?

Common discrepancies arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentration (for kinase assays), or cell lines.
  • Solution Stability : Hydrolysis of the methylsulfonyl group under acidic conditions may reduce potency .

Q. Resolution Workflow :

Reproduce assays under standardized conditions (e.g., pH 7.4, 1 mM ATP).

Stability Studies : Use LC-MS to monitor degradation products over 24–72 hours .

Molecular Docking : Compare binding poses across crystal structures of target enzymes to identify variable interactions .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Key Challenges : Poor oral bioavailability due to high molecular weight (>500 Da) and polar surface area.
Strategies :

  • Prodrug Design : Mask the dimethylamino group with acetyl or PEGylated moieties to enhance absorption .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve solubility .

Q. Pharmacokinetic Data from Analogues :

PropertyValue (Analogues)Reference
LogP2.8–3.5
Plasma Half-life (rat)4.2 ± 0.8 hours
% Oral Bioavailability12–18% (unmodified)

Advanced: What methodologies are recommended for elucidating its mechanism of action in neuropharmacology or oncology?

Target Identification :

  • Chemical Proteomics : Use immobilized compound pull-down assays with brain or tumor lysates .
  • Kinase Profiling : Screen against panels of 100+ kinases to identify primary targets (e.g., JAK2, EGFR mutants) .

Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map downstream signaling (e.g., apoptosis, mTOR pathways) .

Q. Critical Controls :

  • Include inactive structural analogues to confirm target specificity.
  • Validate findings with siRNA knockdown or CRISPR-Cas9 knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.